1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide
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Overview
Description
1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo and fluoro substituent on a benzyl group, which is attached to a pyrrolidine ring. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-bromo-4-fluorobenzyl bromide with N-methylpyrrolidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines .
Scientific Research Applications
1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-fluorobenzene
- 4-Fluorobenzyl bromide
- 1-(3-Bromo-4-fluorobenzyl)-1-indanol
Uniqueness
1-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidine-2-carboxamide is unique due to its specific combination of bromo and fluoro substituents on the benzyl group, coupled with the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H16BrFN2O |
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Molecular Weight |
315.18 g/mol |
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H16BrFN2O/c1-16-13(18)12-3-2-6-17(12)8-9-4-5-11(15)10(14)7-9/h4-5,7,12H,2-3,6,8H2,1H3,(H,16,18) |
InChI Key |
ORKNHOQMXNOMSN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCCN1CC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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